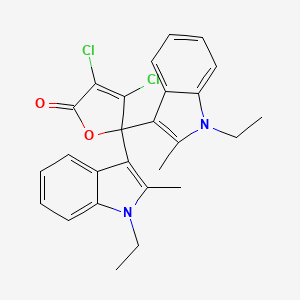
lithium;2H-naphthalen-2-ide-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;2H-naphthalen-2-ide-1,4-dione, also known as lithium naphthalenide, is an organic salt with the chemical formula Li+[C10H8]−. This compound is widely used in organic, organometallic, and inorganic chemistry as a powerful reducing agent. It is typically generated in situ and is known for its deep green color, which arises from absorptions at 463 and 735 nm .
准备方法
The preparation of lithium;2H-naphthalen-2-ide-1,4-dione involves the reaction of metallic lithium with naphthalene in an ethereal solvent, such as tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction can be accelerated by sonication, and the resulting salt is dark green . Industrial production methods are similar, involving the same reactants and solvents under controlled conditions to ensure the desired product is obtained efficiently.
化学反应分析
Lithium;2H-naphthalen-2-ide-1,4-dione undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the common reactions include:
Reduction: It can reduce nitrobenzenes, sulfonate esters, and epoxides.
Protonation: The anion is strongly basic and reacts with water and related protic sources such as alcohols to form dihydronaphthalene.
Anionic Polymerization: It is used as an initiator in anionic polymerizations to produce macromolecules with well-defined structures.
科学研究应用
Lithium;2H-naphthalen-2-ide-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a reducing agent in the synthesis of organic, organometallic, and inorganic compounds.
Medicine: Its reducing properties are utilized in the synthesis of various biologically active compounds.
Industry: It is used in the production of polymers and other materials through anionic polymerization.
作用机制
The mechanism of action of lithium;2H-naphthalen-2-ide-1,4-dione involves its role as a powerful reducing agent. The compound donates electrons to other molecules, thereby reducing them. This electron transfer process is facilitated by the lithium cation and the naphthalene anion, which together form a stable radical anion complex . The reduction potential of lithium naphthalenide is significantly higher than that of lithium or sodium in liquid ammonia, making it a more effective reducing agent .
相似化合物的比较
Lithium;2H-naphthalen-2-ide-1,4-dione is similar to other alkali metal naphthalenides, such as sodium naphthalenide. it is more powerful as a reducing agent due to its higher reduction potential . Other related compounds include:
Sodium naphthalenide: Similar in structure and function but with a lower reduction potential.
Dilithium naphthalene: A related compound with two lithium cations and a naphthalene dianion.
This compound stands out due to its higher efficiency and stability in various solvents, making it a preferred choice in many chemical reactions and industrial applications .
属性
CAS 编号 |
65382-96-9 |
|---|---|
分子式 |
C10H5LiO2 |
分子量 |
164.1 g/mol |
IUPAC 名称 |
lithium;2H-naphthalen-2-ide-1,4-dione |
InChI |
InChI=1S/C10H5O2.Li/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-5H;/q-1;+1 |
InChI 键 |
SZDBSUSRCICLFE-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C2C(=C1)C(=O)C=[C-]C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


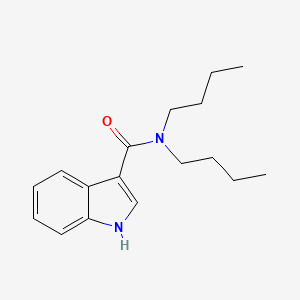
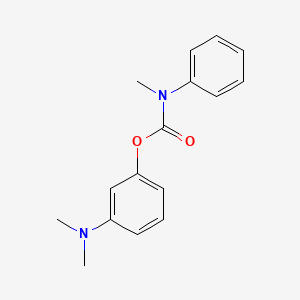
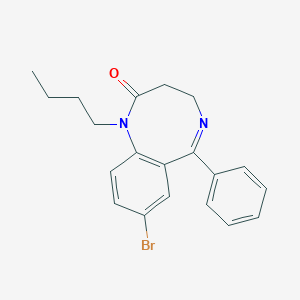
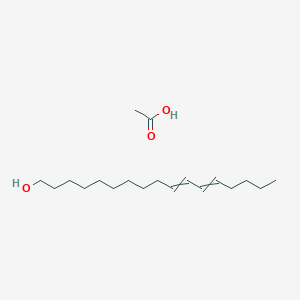
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
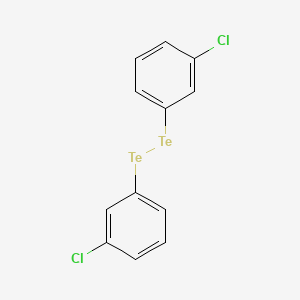
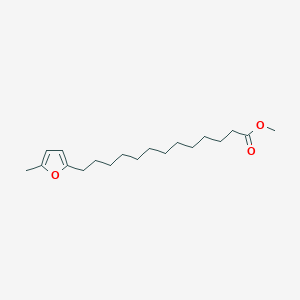
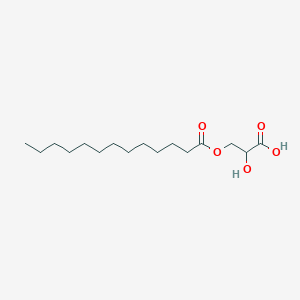
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)


